

Quantitative Pharmacological Profile of Cloperastine Fendizoate

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

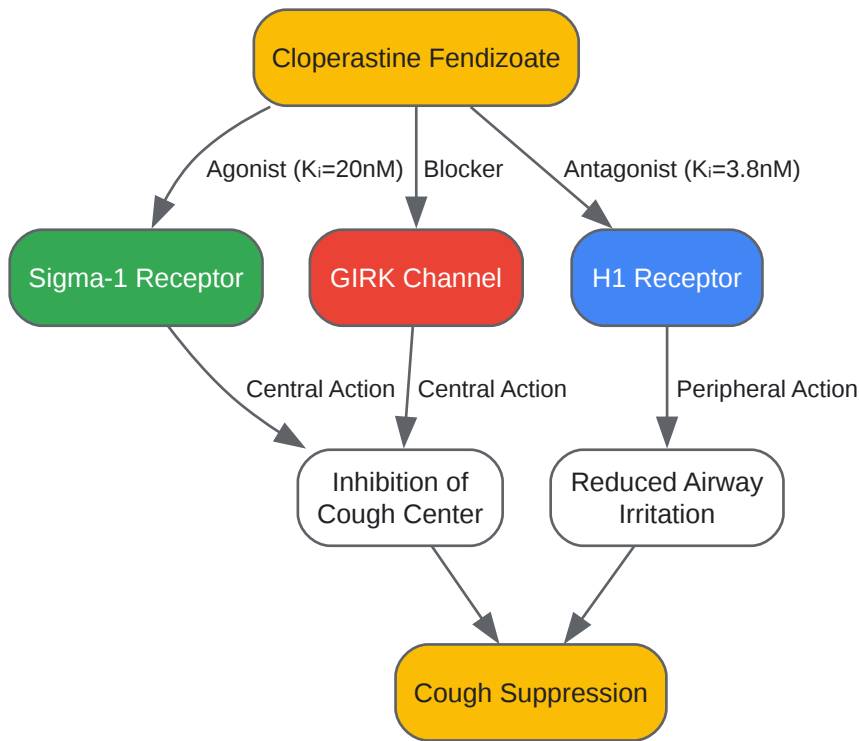
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Target	Activity	Potency (IC ₅₀ or K _i)	Experimental Context / Notes
σ1 Receptor	Agonist [1]	K _i = 20 nM [2]	Measured as binding affinity (K _i) [2].
hERG K⁺ Channel	Blocker / Inhibitor [1]	IC ₅₀ = 27 nM [1] [3] [4]	Suppresses hERG K ⁺ currents in a concentration-dependent manner [1].
GIRK Channel	Blocker [1] [2]	Described as "potent" [2]	Contributes to antitussive efficacy [2].
H1 Receptor	Antagonist [1]	K _i = 3.8 nM [2]	Contributes to antihistaminic effects and some side effects like sedation [2].

Mechanism of Action and Signaling Pathways

Cloperastine fendizoate suppresses cough through a multifaceted mechanism involving both central and peripheral pathways. The following diagram illustrates its primary molecular targets and the resulting physiological effects that contribute to its antitussive action.



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Cloperastine fendizoate's multi-target mechanism for cough suppression.

The sigma-1 receptor agonism and GIRK channel blockade are considered central to its antitussive efficacy by directly inhibiting the cough center in the medulla oblongata [1] [2] [5]. The potent H1 receptor antagonism provides a peripheral effect, reducing histamine-mediated irritation and inflammation in the respiratory tract [2] [5].

Key Experimental Protocols

For researchers investigating **cloperastine fendizoate**, here are methodologies for core assays based on the cited literature.

1. Inhibition of hERG K⁺ Currents This protocol is used to determine the IC₅₀ value for hERG channel blockade [1] [3].

- **Cell Preparation:** hERG channels are typically expressed in a mammalian cell line like HEK293.
- **Electrophysiology:** hERG K⁺ currents are recorded using the whole-cell patch-clamp technique.

- **Drug Application: Cloperastine fendizoate** is applied in increasing concentrations to the recording chamber.
- **Data Analysis:** The resulting concentration-response curve is fitted to calculate the IC_{50} , representing the concentration that produces half-maximal inhibition of the hERG current.

2. In Vivo Assessment of QT Interval Prolongation This protocol evaluates the functional cardiac effect of hERG channel inhibition [1].

- **Animal Model:** Sedated guinea pigs.
- **Dosing:** A therapeutic dose of cloperastine (e.g., 1 mg/kg) is administered.
- **Measurement:** The duration of the monophasic action potential (MAP) and the QT interval on the electrocardiogram (ECG) are recorded and analyzed.
- **Outcome:** Cloperastine at 1 mg/kg was shown to extend the QT interval and MAP duration without affecting the PR interval or QRS width [1].

Pharmacokinetic and Clinical Overview

The table below summarizes key pharmacokinetic and clinical parameters for cloperastine, primarily based on studies of the hydrochloride salt, which contains the same active moiety.

Parameter	Description
Therapeutic Dose (Adults)	10–20 mg, three times daily [6] [7]
Onset of Action	20–30 minutes after oral administration [6] [7]
Duration of Action	3–4 hours for a single dose [6] [7]
Time to Peak Plasma Concentration (T_{max})	1–1.5 hours [7]
Elimination Half-life ($t_{1/2}$)	Approximately 23 hours [7]
Key Clinical Advantage	Effective cough suppression without narcotic effects, respiratory center depression, or associated addiction [6] [7]

Important Safety and Research Considerations

- **Cardiac Safety:** The potent inhibition of the hERG channel ($IC_{50} = 27 \text{ nM}$) is a critical finding [1] [3]. While this effect was observed at nanomolar concentrations in vitro, an in vivo study in guinea pigs demonstrated QT prolongation at a therapeutic dose (1 mg/kg), indicating this risk is relevant at clinically used concentrations and should be carefully monitored [1].
- **Degradation Profile:** For analytical chemists, it is important to note that **cloperastine fendizoate** is susceptible to degradation under acidic, basic, and oxidative stress conditions, with the highest degradation observed under basic stress [8]. A major degradation product is benzaldehyde, formed via cleavage of the ether bond [8].
- **Multi-Target Pharmacology:** The diverse activities of cloperastine should be considered when interpreting experimental results, especially in complex biological systems where σ_1 receptor agonism, GIRK blockade, and H1 antagonism could have overlapping or interacting effects [2].

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References

1. | inhibitor of hERG K⁺ currents | InvivoChem Cloperastine fendizoate [invivochem.com]
2. - Wikipedia Cloperastine [en.wikipedia.org]
3. Cloperastine fendizoate | Potassium Channel inhibitor [selleckchem.com]
4. Cloperastine fendizoate | EGFR [targetmol.com]
5. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
6. Pharmacological and clinical overview of cloperastine in ... [pmc.ncbi.nlm.nih.gov]
7. Pharmacokinetics, Bioequivalence and Safety of Cloperastine ... [pmc.ncbi.nlm.nih.gov]
8. Unveiling cloperastine fendizoate degradation using MS/MS [sciencedirect.com]

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